9-(Naphthalen-1-yl)anthracene

Beschreibung

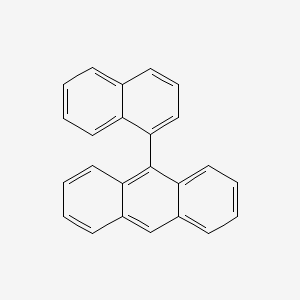

Structure

3D Structure

Eigenschaften

IUPAC Name |

9-naphthalen-1-ylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16/c1-4-12-20-17(8-1)11-7-15-23(20)24-21-13-5-2-9-18(21)16-19-10-3-6-14-22(19)24/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNZWHZIYLWEDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=CC5=CC=CC=C53 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594295 | |

| Record name | 9-(Naphthalen-1-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7424-70-6 | |

| Record name | 9-(Naphthalen-1-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

9-(Naphthalen-1-yl)anthracene CAS number 7424-70-6 properties

An In-Depth Technical Guide to 9-(Naphthalen-1-yl)anthracene (CAS 7424-70-6): Properties, Synthesis, and Applications in Organic Electronics

Introduction

This compound is a polycyclic aromatic hydrocarbon (PAH) that has emerged as a cornerstone material in the field of organic electronics.[1][2] Identified by the CAS Number 7424-70-6, this compound is structurally characterized by a fluorescent anthracene core functionalized with a naphthalene substituent at the 9-position.[1] This specific molecular architecture is not arbitrary; it is a deliberate design to harness and modulate the inherent photophysical properties of the anthracene moiety.

The primary significance of this compound lies in its application as a high-performance material in Organic Light-Emitting Diodes (OLEDs), particularly as a host in deep-blue emissive layers.[3][4] Its extensive π-conjugated system, coupled with a unique steric profile, imparts favorable charge transport characteristics, high thermal stability, and, most critically, strong fluorescence.[2][3] This guide provides a comprehensive technical overview for researchers, chemists, and materials scientists, detailing the core properties, synthesis, and critical applications of this versatile molecule.

Caption: Chemical structure of this compound.

Part 1: Physicochemical and Thermal Properties

The utility of this compound in device fabrication is intrinsically linked to its physical and thermal characteristics. As a polycyclic aromatic hydrocarbon, it is a hydrophobic molecule with limited solubility in polar solvents but is more soluble in non-polar organic solvents such as chloroform and dichloromethane.[1][2][5]

A key feature is the non-planar orientation of the naphthalene group relative to the anthracene plane. This bulky substituent introduces significant steric hindrance, which effectively disrupts intermolecular π-π stacking that would otherwise promote crystallization.[3] This disruption is critical for its primary application in OLEDs, as it facilitates the formation of stable, uniform amorphous thin films—a prerequisite for manufacturing long-lasting and high-performance devices.[3] The compound also exhibits good thermal stability, another essential property for materials used in energy-intensive applications like lighting and displays.[2]

| Property | Value | Source(s) |

| CAS Number | 7424-70-6 | [2][6] |

| Molecular Formula | C₂₄H₁₆ | [1][6] |

| Molecular Weight | ~304.4 g/mol | [1][6] |

| Appearance | White to almost white or yellow powder/crystal | [1][2] |

| Solubility | Insoluble in water; Soluble in chloroform, dichloromethane | [1][2][5] |

| Thermal Properties | Exhibits good thermal stability | [2] |

Part 2: Photophysical Properties

The foundation of this compound's functionality is its vibrant fluorescence. The anthracene core is a classic and efficient blue-emitting chromophore, known for high quantum yields.[7][8][9] The attachment of the naphthalene moiety at the 9-position modulates the electronic structure, fine-tuning the emission characteristics and enhancing its suitability as a host material in OLEDs.[3]

While a detailed photophysical analysis from a single source is not available, the collective literature on anthracene derivatives provides a clear picture. These molecules absorb ultraviolet light and emit it in the visible region, typically blue.[1][8] In the context of OLEDs, this compound functions as a wide band-gap host, capable of efficiently accepting energy and transferring it to a "guest" dopant molecule, which then emits light of a specific color.[4][10] This host-guest system is a cornerstone of modern OLED design, allowing for high efficiency and color purity.[10]

Caption: Jablonski diagram illustrating fluorescence.

Part 3: Synthesis and Purification

The synthesis of asymmetrically substituted anthracenes like this compound is reliably achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly well-suited for this purpose, given its high tolerance for various functional groups and its efficiency in forming carbon-carbon bonds between aromatic rings.[11][12]

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol describes a representative synthesis based on methodologies reported for analogous structures.[12] The core principle is the reaction between an aryl halide (9-bromoanthracene) and an arylboronic acid (naphthalene-1-boronic acid).

Reactants:

-

9-Bromoanthracene

-

Naphthalene-1-boronic acid

-

Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium Carbonate [K₂CO₃])

-

Solvent System (e.g., Toluene and N,N-Dimethylformamide [DMF])

Methodology:

-

Inert Atmosphere: To a flame-dried, three-neck flask equipped with a reflux condenser and magnetic stirrer, add 9-bromoanthracene, naphthalene-1-boronic acid (typically 1.2-1.5 equivalents), and potassium carbonate (2-3 equivalents).

-

Degassing: Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 15-20 minutes. This step is critical as the palladium catalyst is sensitive to oxygen.

-

Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., a 4:1 ratio of toluene to DMF) via cannula, followed by the addition of the Pd(PPh₃)₄ catalyst (typically 1-5 mol%).

-

Reaction: Heat the mixture to reflux (typically 90-110 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, quench the reaction with water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography on silica gel.

Causality and Trustworthiness:

-

Why Suzuki Coupling? It provides a reliable and high-yield pathway to connect two distinct aromatic systems with minimal side products.[11]

-

Role of the Catalyst: The palladium catalyst is the engine of the reaction, facilitating the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

-

Importance of the Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[12]

-

Purification for OLEDs: For optoelectronic applications, exceptional purity (>99.5%) is non-negotiable. After chromatography, a final purification step of temperature-gradient sublimation is often employed to remove trace impurities that could otherwise act as quenching sites and degrade device performance.[5][12]

Caption: Synthetic workflow for this compound.

Part 4: Core Applications in Research and Development

The unique combination of photophysical and material properties makes this compound a valuable tool in several scientific domains.

Organic Light-Emitting Diodes (OLEDs)

This is the most prominent application. This compound serves as an exemplary host material within the emissive layer (EML) of an OLED.[2][3] In a typical device, electrical current injects electrons and holes into the organic layers. These charge carriers recombine in the EML on the host molecules, forming excited states (excitons). Through a process called Förster Resonance Energy Transfer (FRET), the energy from these excitons is efficiently transferred to the guest dopant molecules, which then radiatively decay to produce light.

The use of this compound as a host enables devices with high external quantum efficiency (EQE), excellent color purity, and critically, low efficiency roll-off at high brightness levels—a common challenge in blue OLEDs.[3][4]

Caption: Simplified structure of a blue OLED device.

Fluorescent Probes and Analytical Standards

Beyond OLEDs, its strong and stable fluorescence makes it a useful compound in analytical chemistry. It can be employed as a reference standard for calibrating fluorescence spectrometers or as a fluorescent probe in various sensing applications.[1] Its emission properties are sensitive to the local environment, which can be exploited to study molecular interactions.

Part 5: Safety and Handling

Safety information for this compound is not extensively documented in public databases.[1] However, supplier-provided data indicates that the compound may be harmful if swallowed (GHS Hazard Statement H302).[13] As with all fine chemicals, especially polycyclic aromatic hydrocarbons, appropriate precautions should be taken.

Recommendations:

-

Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before use.

-

Handle the solid powder in a well-ventilated area or a fume hood.

-

Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound (CAS 7424-70-6) is more than just a fluorescent molecule; it is a highly engineered material designed for advanced technological applications. Its structure expertly balances the luminescent properties of anthracene with the film-forming and stability-enhancing characteristics imparted by the bulky naphthalene substituent. This synergy has made it an indispensable component in the development of high-performance blue OLEDs. For researchers and developers, a thorough understanding of its synthesis, purification, and fundamental properties is crucial for innovating the next generation of organic electronic devices and fluorescent technologies.

References

- 1. Page loading... [guidechem.com]

- 2. CAS 7424-70-6: 9-(naphthalene-1-yl)anthracene | CymitQuimica [cymitquimica.com]

- 3. This compound|High-Purity OLED Material [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene, ≥99 (HPLC) [sigmaaldrich.com]

- 6. This compound | C24H16 | CID 18510032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene | Pharmaguideline [pharmaguideline.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization [mdpi.com]

- 13. This compound | 7424-70-6 [sigmaaldrich.com]

An In-Depth Technical Guide to the Photophysical Properties of 9-(1-Naphthyl)anthracene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the photophysical properties of 9-(1-Naphthyl)anthracene (1-AN). This molecule, a member of the polycyclic aromatic hydrocarbon (PAH) family, has garnered interest in materials science, particularly in the development of organic light-emitting diodes (OLEDs), owing to its unique electronic and luminescent characteristics.[1] This document will delve into the synthesis, spectroscopic behavior, and the underlying photophysical principles governing the behavior of 1-AN, offering field-proven insights and detailed experimental protocols for its characterization.

Introduction to 9-(1-Naphthyl)anthracene: A Molecule of Interest

9-(1-Naphthyl)anthracene is a derivative of anthracene, a well-studied fluorophore, where a naphthyl group is substituted at the 9-position of the anthracene core. This substitution significantly influences the molecule's photophysical properties compared to the parent anthracene. The introduction of the naphthyl moiety can alter the electronic structure, leading to changes in absorption and emission characteristics, and potentially introducing new excited-state deactivation pathways.[2] The asymmetric and non-planar structure resulting from the bulky naphthalene group can also inhibit intermolecular interactions, which is advantageous in solid-state applications like OLEDs to prevent aggregation-induced quenching.

Synthesis of 9-(1-Naphthyl)anthracene

The primary and most efficient method for synthesizing 9-(1-Naphthyl)anthracene and its derivatives is the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction provides a versatile route for forming carbon-carbon bonds between an aryl halide and an organoboron compound.

A common synthetic approach involves the reaction of 9-bromoanthracene with 1-naphthaleneboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base.

Figure 1: General scheme for the synthesis of 9-(1-Naphthyl)anthracene via Suzuki-Miyaura cross-coupling.

Photophysical Properties of 9-(1-Naphthyl)anthracene

The photophysical behavior of a molecule is dictated by how it absorbs and dissipates light energy. For 9-(1-Naphthyl)anthracene, these properties are a complex interplay of the individual chromophores (anthracene and naphthalene) and their electronic coupling.

Absorption and Emission Spectra

The UV-visible absorption spectrum of 9-(1-Naphthyl)anthracene is expected to be dominated by the characteristic vibronic structure of the anthracene moiety, with contributions from the naphthalene ring.[2] The substitution with the naphthyl group typically leads to a bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted anthracene. This is due to the extension of the π-conjugated system.[2]

| Property | Anthracene in Cyclohexane | 9-(1-Naphthyl)anthracene |

| Absorption Maxima (λabs, nm) | 356.2[4] | Data not available |

| Molar Extinction Coefficient (ε, M-1cm-1) | 9,700 at 356.2 nm[4] | Data not available |

| Emission Maximum (λem, nm) | ~400 (broad) | Data not available |

| Fluorescence Quantum Yield (ΦF) | 0.36[4] | Data not available |

| Fluorescence Lifetime (τF, ns) | ~5 | Data not available |

| Table 1: Photophysical Properties of Anthracene in Cyclohexane. Data for 9-(1-Naphthyl)anthracene is not available in the searched literature. |

Solvatochromism

Solvatochromism is the change in the absorption or emission spectral position of a chromophore with a change in the polarity of the solvent. For molecules where the dipole moment in the excited state differs from that in the ground state, a shift in the emission spectrum is often observed as the solvent polarity increases. This phenomenon can be analyzed using the Lippert-Mataga equation, which relates the Stokes shift to the solvent polarity.[5][6][7][8][9]

A study on a related compound, 9-bromo-10-naphthalen-2-yl-anthracene, revealed a noticeable solvent effect on its emission spectra, suggesting that naphthyl-substituted anthracenes can exhibit solvatochromism.[3] It is plausible that 9-(1-Naphthyl)anthracene also exhibits solvatochromic behavior, which would be indicative of a change in its dipole moment upon excitation.

Potential for Twisted Intramolecular Charge Transfer (TICT)

In some donor-acceptor molecules, an excited state can relax through a process called Twisted Intramolecular Charge Transfer (TICT). This involves a twisting of the molecular geometry in the excited state, leading to a highly polar, charge-separated state that often emits at longer wavelengths and with a lower intensity. Given the electron-rich nature of both the anthracene and naphthalene moieties, the potential for a significant charge transfer and the formation of a TICT state in 9-(1-Naphthyl)anthracene is a topic for further investigation. The degree of twist between the anthracene and naphthalene rings in the ground and excited states would be a key determinant of this phenomenon.

Experimental Protocols for Photophysical Characterization

To fully characterize the photophysical properties of 9-(1-Naphthyl)anthracene, a series of standardized experimental protocols should be followed.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light and to quantify its molar extinction coefficient.

Protocol:

-

Sample Preparation: Prepare a stock solution of 9-(1-Naphthyl)anthracene in a spectroscopic grade solvent (e.g., cyclohexane, toluene, acetonitrile, ethanol) at a known concentration (e.g., 10-3 M).

-

Dilution: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10-5 to 10-6 M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum using the pure solvent in both the sample and reference cuvettes.

-

Measure the absorbance spectra of the diluted solutions. The absorbance at the maximum wavelength (λmax) should ideally be between 0.1 and 1.0 for optimal accuracy.

-

-

Data Analysis:

-

Identify the absorption maxima (λabs).

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

-

References

- 1. 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene, ≥99 (HPLC) [sigmaaldrich.com]

- 2. Photophysical Properties of Anthracene Derivatives [mdpi.com]

- 3. Synthesis and photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. omlc.org [omlc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

9-(Naphthalen-1-yl)anthracene molecular weight and formula

An In-depth Technical Guide to 9-(Naphthalen-1-yl)anthracene: Synthesis, Properties, and Applications in Organic Electronics

Executive Summary: this compound is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant attention within the scientific community, particularly in the field of materials science. Valued for its robust thermal stability and distinct photoluminescent properties, it serves as a critical component in the development of next-generation organic electronic devices. This guide provides a comprehensive technical overview of its molecular characteristics, detailed synthetic protocols, spectroscopic profile, and core applications, with a focus on its role as a host material in Organic Light-Emitting Diodes (OLEDs).

Introduction

This compound, also known as 9-(1-Naphthyl)anthracene, is an organic compound featuring a naphthalene molecule covalently bonded to the 9-position of an anthracene core. This molecular architecture creates a sterically hindered, non-planar structure that is fundamental to its utility. The twisted conformation inhibits intermolecular π-π stacking, a common phenomenon in planar aromatic systems that often leads to aggregation-caused quenching of fluorescence and poor morphological stability in thin films. By mitigating these effects, this compound and its derivatives serve as highly efficient and stable materials for optoelectronic applications.[1][2] Its primary role is as a host material in the emissive layer of OLEDs, where it facilitates efficient energy transfer to guest dopant molecules, leading to bright and stable light emission, particularly in the blue spectrum.[2]

Molecular Profile and Physicochemical Properties

The fundamental properties of this compound are dictated by its chemical formula, C₂₄H₁₆ , and molecular weight of approximately 304.4 g/mol .[3] These values are foundational for all stoichiometric and analytical calculations.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₂₄H₁₆ | [3] |

| Molecular Weight | 304.4 g/mol | [3] |

| CAS Number | 7424-70-6 | [3] |

| Appearance | White to pale yellow crystalline solid | [4] |

| Solubility | Generally insoluble in water, soluble in non-polar organic solvents like chloroform and dichloromethane. | [5] |

Molecular Structure

The structure consists of an anthracene core linked to a naphthalene ring at the C9 position. This single C-C bond acts as a rotational axis, leading to a twisted, three-dimensional geometry.

Caption: Molecular structure of this compound.

Synthesis and Mechanistic Insights

The most prevalent and efficient method for synthesizing this compound and its derivatives is the Suzuki-Miyaura cross-coupling reaction .[6] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide.[6][7]

Mechanistic Rationale

The Suzuki coupling is favored in academic and industrial settings for its high yields, tolerance of a wide range of functional groups, and the commercial availability of diverse starting materials. The catalytic cycle involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (e.g., 9-bromoanthracene), inserting itself into the carbon-halogen bond to form a palladium(II) complex.

-

Transmetalation: A base activates the organoboron compound (naphthalene-1-boronic acid), which then transfers its organic group to the palladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst to continue the cycle.

The choice of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and solvents is critical for reaction efficiency. The base is essential for the transmetalation step, and the phosphine ligands stabilize the palladium catalyst.

Caption: Generalized workflow for the synthesis via Suzuki coupling.

Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[8][9]

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 9-bromoanthracene (1.0 eq), naphthalene-1-boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

-

Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically toluene, ethanol, and water (e.g., in a 4:1:1 ratio). Degassing with an inert gas like argon or nitrogen is crucial to prevent oxidation of the palladium(0) catalyst.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours under an inert atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude solid via column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization

The unique electronic structure of this compound gives rise to a characteristic spectroscopic signature, which is essential for its identification and for understanding its photophysical behavior.

-

UV-Visible (UV-Vis) Absorption: The compound exhibits strong absorption in the ultraviolet region, typically between 300-400 nm, which is characteristic of the π-π* transitions within the fused aromatic rings.[10][11]

-

Fluorescence Emission: Upon excitation with UV light, it exhibits strong fluorescence, typically emitting in the blue region of the visible spectrum (around 420-460 nm).[2][12] The large separation between the main absorption and emission peaks (Stokes shift) is beneficial for its application as a fluorescent material.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra show a complex series of signals in the aromatic region (typically 7.0-9.0 ppm in ¹H NMR), confirming the presence of the anthracene and naphthalene proton environments.[13][14][15]

Caption: Jablonski diagram of key photophysical processes.

Applications in Organic Electronics (OLEDs)

The primary application of this compound and its analogues is in the emissive layer (EML) of OLEDs, where they function as a host material .[16][17]

Role as a Host Material

In an OLED, the EML is composed of a host material doped with a small amount of an emissive guest material (a fluorescent or phosphorescent dye). When an electric current is applied, charge carriers (electrons and holes) recombine in the EML to form excited states (excitons) on the host molecules. The energy from these excitons is then efficiently transferred to the guest molecules, which subsequently emit light of a specific color.

This compound is an excellent host for several reasons:

-

Wide Energy Bandgap: It possesses a large energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), allowing it to host emissive dopants of various colors (especially blue) without quenching their emission.[16]

-

High Thermal Stability: The rigid, bulky structure leads to a high glass transition temperature (Tg), meaning the material can withstand the heat generated during device operation without degrading or crystallizing. This directly contributes to a longer operational lifetime for the OLED device.[1]

-

Good Morphological Stability: Its non-planar structure prevents crystallization in the solid state, promoting the formation of uniform, amorphous thin films, which are essential for efficient charge transport and device stability.[2]

Caption: Simplified structure of an OLED device layer stack.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not consistently available, its parent compound, anthracene, provides a basis for handling precautions. Anthracene is classified as a skin, eye, and respiratory irritant.[18] It is also very toxic to aquatic life with long-lasting effects.[18][19]

Recommended Handling Procedures:

-

Use in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid release into the environment. Dispose of waste in accordance with local, state, and federal regulations.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a cornerstone material in the field of organic electronics. Its unique molecular design, which balances electronic properties with physical robustness, makes it an exemplary host for high-efficiency blue OLEDs. The continued study and functionalization of the anthracene-naphthalene scaffold promise to yield next-generation materials with even greater performance, driving innovation in displays, lighting, and other optoelectronic technologies.

References

- 1. Enhanced lifetime of organic light-emitting diodes using an anthracene derivative with high glass transition temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C24H16 | CID 18510032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 9-Bromo-10-(naphthalen-1-yl)anthracene | CAS#:400607-04-7 | Chemsrc [chemsrc.com]

- 5. 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene, ≥99 (HPLC) [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. omlc.org [omlc.org]

- 12. Synthesis and photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. nbinno.com [nbinno.com]

- 17. nbinno.com [nbinno.com]

- 18. geneseo.edu [geneseo.edu]

- 19. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of 9-(Naphthalen-1-yl)anthracene in Organic Solvents

Introduction

9-(Naphthalen-1-yl)anthracene is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant interest in the fields of materials science and organic electronics.[1] Its rigid, planar structure and extended π-conjugated system endow it with unique photophysical properties, making it a valuable component in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.[1][2] The performance and processability of this molecule in such applications are intrinsically linked to its solubility in organic solvents. The ability to form uniform thin films and achieve desired concentrations in solution is paramount for device fabrication and chemical reactions.

This technical guide provides a comprehensive analysis of the solubility of this compound. Recognizing the scarcity of direct experimental solubility data for this specific compound in publicly available literature, this guide employs a multi-faceted approach. We will leverage quantitative solubility data of the parent compound, anthracene, as a foundational model. This experimental data is integrated with a robust theoretical framework based on Hansen Solubility Parameters (HSP) to predict the solubility of this compound in a range of organic solvents. Furthermore, a detailed experimental protocol is provided to empower researchers to determine precise solubility values in their own laboratories.

This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility characteristics of complex aromatic molecules to advance their research and development endeavors.

Molecular Profile and Physicochemical Properties

Understanding the inherent properties of this compound is fundamental to comprehending its solubility behavior.

Structure and Key Identifiers:

-

Chemical Name: this compound

-

Synonyms: 9-(1-Naphthyl)anthracene

-

CAS Number: 7424-70-6[3]

-

Molecular Formula: C₂₄H₁₆[3]

-

Molecular Weight: 304.39 g/mol [4]

The structure consists of an anthracene core with a naphthalene group attached at the 9-position.[1] This substitution has a significant impact on its physical and chemical properties compared to the parent anthracene molecule.

| Property | This compound | Anthracene (for comparison) |

| Molecular Formula | C₂₄H₁₆ | C₁₄H₁₀ |

| Molecular Weight ( g/mol ) | 304.39 | 178.23[5] |

| Appearance | White to yellow solid/powder/crystal[1] | Colorless solid with violet fluorescence when pure[5] |

| Aqueous Solubility | Expected to be extremely low | Very low (e.g., 0.044 mg/L at 25 °C)[6] |

The addition of the bulky naphthalene group to the anthracene backbone increases the molecular weight and size. This has several implications for its solubility:

-

Increased van der Waals forces: The larger surface area of the molecule leads to stronger intermolecular dispersion forces, which can affect how easily solvent molecules can surround and dissolve the solute.

-

Disruption of Crystal Packing: The non-planar arrangement of the naphthalene ring relative to the anthracene core can disrupt the efficient π-π stacking that is characteristic of planar PAHs. This disruption may lead to a lower lattice energy, potentially increasing solubility compared to a more planar isomer.

-

Polarity: Both anthracene and naphthalene are non-polar molecules. This compound is also predominantly non-polar and hydrophobic, meaning it will have a strong preference for non-polar organic solvents.[2]

Theoretical Framework for Solubility Prediction

In the absence of extensive experimental data, theoretical models provide a powerful tool for predicting solubility. The principle of "like dissolves like" is a useful qualitative guideline, suggesting that non-polar solutes will dissolve in non-polar solvents.[7] For a more quantitative prediction, Hansen Solubility Parameters (HSPs) offer a robust framework.[8]

Hansen Solubility Parameters (HSP)

HSPs deconstruct the total cohesive energy of a substance into three components, each representing a different type of intermolecular interaction:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be described by a unique set of these three parameters. The principle behind HSPs is that substances with similar δD, δP, and δH values are more likely to be miscible.[9] The "distance" (Ra) between two substances in this three-dimensional Hansen space can be calculated using the following equation:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²] [9]

A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, a higher likelihood of dissolution.

Hansen Solubility Parameters of Common Organic Solvents

The following table provides the HSPs for a selection of common organic solvents.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Cyclohexane | 16.8 | 0.0 | 0.2 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Xylene | 17.6 | 1.0 | 3.1 |

Data compiled from various sources.

Estimation of Hansen Solubility Parameters for this compound

As experimental HSPs for this compound are not available, they can be estimated using group contribution methods.[10][11][12] These methods assign specific values to the different functional groups within a molecule and sum them to obtain the overall HSPs.

Based on the structures of anthracene and naphthalene, the following are the estimated HSPs for this compound:

-

δD: ~19.5 MPa½

-

δP: ~1.0 MPa½

-

δH: ~3.0 MPa½

These estimated values reflect a molecule with strong dispersion forces, very low polarity, and a small capacity for hydrogen bonding, which is consistent with its chemical structure.

Quantitative Solubility of a Model Compound: Anthracene

To provide a practical context for the solubility of this compound, it is instructive to examine the experimental solubility of its parent compound, anthracene.

| Solvent | Temperature (°C) | Solubility (g / 100 g solvent) |

| Carbon Tetrachloride | 20 | 0.88 |

| Ethanol | 16 | 0.076[6] |

| Ethanol | 25 | 0.328[6] |

| Hexane | 25 | 0.37[6] |

| Methanol | 19.5 | 0.18[6] |

| Toluene | 16.5 | 0.92[6] |

| Toluene | 100 | 12.94[6] |

Data for all solvents except where individually cited is from various sources.

As expected for a non-polar solid, the solubility of anthracene is generally low in polar solvents like alcohols and higher in non-polar aromatic and chlorinated solvents. Solubility also demonstrates a strong positive correlation with temperature.

Predicted Solubility Profile of this compound

Using the estimated HSPs for this compound and the known HSPs for various solvents, we can predict its relative solubility.

| Solvent | Ra (Calculated Distance) | Predicted Solubility |

| Toluene | 2.0 | High |

| Xylene | 2.0 | High |

| Chloroform | 3.5 | Good |

| Dichloromethane | 5.6 | Moderate |

| Tetrahydrofuran (THF) | 6.0 | Moderate |

| Acetone | 10.3 | Low |

| Cyclohexane | 4.0 | Moderate to Good |

| Hexane | 6.0 | Low to Moderate |

| Ethanol | 17.5 | Very Low |

| Methanol | 20.2 | Very Low |

This predictive analysis suggests that aromatic solvents like toluene and xylene are likely to be excellent solvents for this compound. Chlorinated solvents such as chloroform and dichloromethane are also predicted to be effective. Conversely, polar protic solvents like ethanol and methanol are predicted to be poor solvents. This aligns with qualitative observations for similar large PAH molecules.[13]

Experimental Determination of Solubility

The following is a standard protocol for the gravimetric determination of the solubility of a solid compound in an organic solvent. This method is a self-validating system as the establishment of equilibrium is confirmed by consistent measurements over time.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (PTFE, 0.22 µm)

-

Glass syringes

-

Pre-weighed evaporation dishes

-

Vacuum oven or desiccator

Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. An excess of solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for at least 24-48 hours with continuous agitation. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 36, and 48 hours) until the measured solubility is constant.

-

-

Sample Collection and Filtration:

-

After equilibration, stop the agitation and allow the excess solid to settle for several hours at the constant temperature.

-

Carefully draw a known volume of the supernatant (e.g., 2 mL) into a glass syringe, avoiding any solid particles.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish. Record the exact volume transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a vacuum oven at a moderate temperature or in a desiccator to slowly evaporate the solvent.

-

Once all the solvent has evaporated, weigh the evaporation dish containing the dried solute.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final mass.

-

Express the solubility in the desired units (e.g., g/L, mg/mL, or mol/L) by dividing the mass of the solute by the volume of the solvent sample taken.

-

Visualization of Experimental Workflow

Caption: Experimental workflow for gravimetric solubility determination.

Data Visualization and Logical Relationships

Hansen Solubility Parameter Space

The following diagram illustrates the concept of the Hansen solubility sphere. Solvents that lie within the sphere of interaction for a given solute are considered good solvents.

Caption: Conceptual diagram of the Hansen solubility sphere.

Conclusion

While direct, quantitative experimental data on the solubility of this compound in organic solvents remains elusive in the current literature, this guide provides a robust framework for its estimation and experimental determination. By analyzing the physicochemical properties of the molecule and applying the theoretical model of Hansen Solubility Parameters, we predict that this compound will exhibit high solubility in aromatic and some chlorinated solvents, and poor solubility in polar, protic solvents. The provided experimental protocol offers a clear and reliable method for researchers to obtain precise solubility data, which is essential for the successful application of this promising material in organic electronics and other advanced technologies. The integration of analog data from the parent compound, anthracene, with theoretical predictions offers a powerful and practical approach to navigating the challenges of solvent selection for novel compounds.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C24H16 | CID 18510032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Anthracene-9-carbaldehyde - Wikipedia [en.wikipedia.org]

- 5. NCCOS | Data Collection [products.coastalscience.noaa.gov]

- 6. d-nb.info [d-nb.info]

- 7. Extended Hansen solubility approach: naphthalene in individual solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

- 11. kinampark.com [kinampark.com]

- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 13. 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene, ≥99 (HPLC) [sigmaaldrich.com]

A Technical Guide to the Thermal Stability of 9-(Naphthalen-1-yl)anthracene: Core Principles and Methodologies for Researchers

Foreword: The Imperative of Thermal Stability in Advanced Organic Materials

In the realm of organic electronics and high-performance materials, the quest for molecular structures that are not only functionally elegant but also robust under operational stress is paramount. Among the pantheon of polycyclic aromatic hydrocarbons (PAHs), anthracene derivatives have carved a significant niche, particularly as emissive and host materials in Organic Light-Emitting Diodes (OLEDs).[1] The thermal stability of these materials is not a mere academic curiosity; it is a critical determinant of device longevity, efficiency, and color purity. This guide provides an in-depth technical exploration of the thermal stability of a key anthracene derivative, 9-(Naphthalen-1-yl)anthracene. We will delve into the core principles governing its thermal behavior, methodologies for its characterization, and the causal links between molecular structure and stability.

Molecular Architecture and its Implications for Thermal Resilience

This compound is a rigid, sterically hindered polycyclic aromatic hydrocarbon. Its structure, featuring a naphthalene moiety attached to the 9-position of an anthracene core, is foundational to its anticipated high thermal stability. The fusion of multiple aromatic rings creates a delocalized π-electron system that requires significant energy to disrupt. The covalent bonds within this framework, primarily carbon-carbon and carbon-hydrogen, are inherently strong.

The thermal stability of such compounds is a function of the energy required to initiate and propagate bond cleavage. For this compound, the principal modes of thermal degradation are expected to involve the scission of C-H and C-C bonds at elevated temperatures. The bulky naphthalene substituent introduces a degree of steric hindrance that can influence intermolecular packing in the solid state, potentially leading to the formation of stable amorphous glasses with high glass transition temperatures (Tg). This amorphous nature is highly desirable in OLED applications to prevent crystallization, which can lead to device failure.

Assessing Thermal Stability: Key Analytical Techniques

A comprehensive understanding of the thermal stability of this compound necessitates the use of sophisticated thermal analysis techniques. The two primary methods employed for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA): Mapping Mass Loss Against Temperature

TGA is a cornerstone technique for determining the thermal stability of a material by measuring its mass as a function of temperature or time in a controlled atmosphere.[2][3] The output, a TGA curve, provides a quantitative measure of mass loss, from which the onset of decomposition (Td) can be determined.

Experimental Protocol: TGA of this compound

-

Sample Preparation: A small, representative sample of high-purity this compound (typically 2-5 mg) is accurately weighed into a ceramic or platinum TGA pan.

-

Instrument Setup: The TGA instrument is purged with an inert gas, typically nitrogen, to prevent oxidative degradation. The gas flow rate is maintained at a constant level (e.g., 20-50 mL/min).

-

Temperature Program: The sample is heated at a constant rate, commonly 10 °C/min, from ambient temperature to a final temperature sufficient to induce complete decomposition (e.g., 800 °C).

-

Data Acquisition: The instrument continuously records the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve is analyzed to determine the temperature at which a significant mass loss begins. The decomposition temperature (Td) is often defined as the temperature at which 5% mass loss occurs.

Differential Scanning Calorimetry (DSC): Probing Phase Transitions

DSC is a powerful technique used to measure the difference in heat flow between a sample and a reference as a function of temperature.[4] It is employed to determine key thermal transitions such as the melting point (Tm) and the glass transition temperature (Tg).

Experimental Protocol: DSC of this compound

-

Sample Preparation: A small amount of the sample (typically 2-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas like nitrogen.

-

Temperature Program: A heat-cool-heat cycle is typically employed.

-

First Heat: The sample is heated at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point to erase its thermal history.

-

Cooling: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a sub-ambient temperature.

-

Second Heat: A final heating scan is performed at the same rate as the first to observe the glass transition and melting behavior of the now-standardized sample.

-

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic peaks corresponding to melting and step changes in the baseline indicative of a glass transition.

Anticipated Thermal Properties of this compound

| Thermal Property | Anticipated Range | Significance |

| Decomposition Temperature (Td) | > 350 °C | A high Td is indicative of strong intramolecular bonds and is crucial for the material to withstand the high temperatures used in vacuum deposition processes for OLED fabrication and to ensure long-term operational stability. |

| Melting Point (Tm) | 200 - 400 °C | A high melting point signifies a stable crystalline lattice. For instance, the related compound 9,10-Bis(2-naphthyl)anthracene (ADN) has a melting point of 382-384 °C.[5] |

| Glass Transition Temperature (Tg) | > 100 °C | A high Tg is critical for maintaining the amorphous solid-state morphology in thin films, preventing crystallization that can lead to device degradation and failure.[6][7] |

The Role of Purity in Thermal Stability Assessment

The presence of impurities can significantly impact the measured thermal properties of this compound. Residual solvents, unreacted starting materials, or by-products from the synthesis can act as plasticizers, lowering the Tg, or initiate decomposition at lower temperatures than the pure compound.

Synthesis and Purification Considerations:

The synthesis of this compound typically involves a Suzuki or similar cross-coupling reaction between a halogenated anthracene and a naphthalenylboronic acid derivative. Post-synthesis purification is critical and often involves:

-

Column Chromatography: To separate the desired product from unreacted starting materials and by-products.

-

Recrystallization: To obtain a highly crystalline and pure solid.

-

Sublimation: A final purification step, especially for materials intended for OLED applications, to remove any non-volatile impurities.

The purity of the final product should be verified using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Mechanistic Insights into Thermal Decomposition

The thermal decomposition of polycyclic aromatic hydrocarbons is a complex process involving a cascade of radical reactions. At elevated temperatures, the weakest bonds are the first to break. In the case of this compound, this is likely to be a C-H bond, followed by the C-C bond linking the anthracene and naphthalene moieties. The resulting radical species can then undergo a variety of reactions, including hydrogen abstraction, rearrangement, and polymerization, ultimately leading to the formation of a carbonaceous char. The specific decomposition pathway and the nature of the degradation products can be investigated using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Conclusion: A Thermally Robust Building Block for Advanced Applications

This compound, by virtue of its rigid, polycyclic aromatic structure, is anticipated to exhibit excellent thermal stability. A high decomposition temperature, a significant melting point, and a substantial glass transition temperature are expected, making it a promising candidate for applications in demanding environments such as those encountered in organic electronic devices. A thorough characterization of its thermal properties using TGA and DSC, coupled with stringent control over its purity, is essential for its successful implementation and for the rational design of next-generation organic materials. This guide provides the foundational knowledge and experimental framework for researchers and drug development professionals to confidently assess and understand the thermal stability of this important molecule.

References

- 1. nbinno.com [nbinno.com]

- 2. etamu.edu [etamu.edu]

- 3. Thermogravimetric Analyzer: TGA Thermostep :: ELTRA [eltra.com]

- 4. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ossila.com [ossila.com]

- 6. protolabs.com [protolabs.com]

- 7. specialchem.com [specialchem.com]

A Technical Guide to the Fluorescence Spectra of 9-(Naphthalen-1-yl)anthracene Derivatives

This guide provides an in-depth exploration of the fluorescence characteristics of 9-(Naphthalen-1-yl)anthracene and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes the theoretical underpinnings with practical, field-proven methodologies for the accurate characterization of these versatile fluorophores.

Introduction: The Significance of the 9-Arylanthracene Scaffold

Anthracene derivatives substituted at the 9- and 10-positions are a cornerstone in the development of advanced organic materials due to their remarkable photophysical properties.[1][2][3][4] The covalent linkage of a naphthalene moiety to the 9-position of anthracene, creating this compound, gives rise to a class of molecules with a unique combination of high fluorescence quantum yields, excellent thermal stability, and intriguing environmental sensitivity.[5][6][7]

The bulky, non-planar arrangement of the naphthalene group relative to the anthracene core sterically hinders intermolecular π-π stacking.[5][8] This is a critical feature, as it promotes the formation of stable amorphous films and minimizes aggregation-caused quenching (ACQ), a phenomenon where fluorescence is disabled in the aggregated state.[9] This structural advantage makes these derivatives highly promising candidates for applications in organic light-emitting diodes (OLEDs), particularly as blue emitters and host materials.[5][10][11][12][13]

A key feature governing the fluorescence of these molecules is the phenomenon of Twisted Intramolecular Charge Transfer (TICT) .[14][15][16] Upon photoexcitation, the molecule can relax into a state where the naphthalene and anthracene rings are electronically decoupled due to rotation around the connecting single bond. This leads to a highly polar, charge-separated state with distinct emission properties, making the fluorescence highly sensitive to the polarity of the local environment.[15][17]

The Photophysical Heart: Understanding TICT and Solvent Effects

The fluorescence behavior of this compound derivatives is dominated by the interplay between a locally excited (LE) state and a TICT state.

-

Locally Excited (LE) State: Immediately following the absorption of a photon, the molecule enters a Franck-Condon excited state. In this state, the geometry is similar to the ground state, and the excitation is largely confined to the anthracene moiety. This LE state is responsible for the characteristic structured, blue emission observed in non-polar solvents.

-

Twisted Intramolecular Charge Transfer (TICT) State: In polar solvents, the molecule can undergo a conformational change in the excited state. The naphthalene ring twists relative to the anthracene plane, leading to a decoupling of their π-systems.[15] This facilitates a significant transfer of electron density from the donor (naphthalene) to the acceptor (anthracene), creating a large dipole moment. This TICT state is stabilized by polar solvent molecules, and its emission is characterized by a broad, structureless, and significantly red-shifted band.[15][17]

This dual fluorescence is a hallmark of TICT-capable molecules and is highly dependent on solvent polarity, a phenomenon known as solvatochromism .[9][18] As solvent polarity increases, the emission spectrum often shows a decrease in the LE band intensity and a corresponding increase and red-shift of the TICT band.

Caption: Jablonski diagram illustrating the TICT mechanism.

Core Methodology: Accurate Measurement of Fluorescence Spectra

Acquiring reliable fluorescence data is paramount. This section details a robust, self-validating protocol for measuring and comparing the fluorescence properties of this compound derivatives.

Experimental Workflow for Spectral Characterization

The process of characterizing a new derivative involves a systematic series of measurements to determine its absorption, emission, and efficiency.

Caption: Workflow for fluorescence characterization.

Detailed Protocol for Relative Fluorescence Quantum Yield (ΦF) Determination

The relative method, comparing the sample to a known standard, is the most common and reliable approach for determining quantum yield.[19][20][21][22]

Causality Behind Choices:

-

Spectroscopic Grade Solvents: Essential to minimize background fluorescence and scattering that can distort the emission spectrum.[19]

-

Known Standard: A well-characterized standard (e.g., Quinine Sulfate, Rhodamine 6G) with an absorption profile that overlaps with the sample is crucial for accurate comparison.[19][22]

-

Low Absorbance (A < 0.1): This is the most critical self-validating step. Keeping absorbance low minimizes the inner filter effect, where the sample itself reabsorbs emitted light, which would artificially lower the measured intensity and invalidate the results.[22]

Materials and Equipment:

-

Calibrated Spectrofluorometer with corrected emission spectra capabilities.[19]

-

UV-Vis Spectrophotometer.[19]

-

Spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile).

-

Fluorescence standard with a known quantum yield.

-

Volumetric flasks and pipettes.

Step-by-Step Procedure:

-

Standard & Solvent Selection: Choose a standard that absorbs at a similar wavelength to your sample. Select a series of solvents with varying polarities to investigate solvatochromic effects.

-

Stock Solution Preparation: Accurately prepare stock solutions of both the this compound derivative (test sample) and the standard in the chosen solvent.

-

Serial Dilutions: Prepare a series of at least five dilutions from both stock solutions. The goal is to create solutions with absorbances ranging from approximately 0.01 to 0.1 at the chosen excitation wavelength.

-

Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance spectrum for each dilution of the sample and the standard. Record the absorbance value at the intended excitation wavelength.

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer (typically the absorption maximum of the sample).

-

Measure the fluorescence emission spectrum for each dilution of both the sample and the standard, ensuring identical instrument settings (e.g., excitation/emission slit widths).

-

Record the integrated fluorescence intensity (the area under the emission curve) for each measurement.

-

-

Data Analysis:

-

For both the sample and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).[19][20]

-

Perform a linear regression for each data set. The slope of the resulting line is the gradient (Grad). The plot must be linear and pass through the origin to be valid.[19]

-

Calculate the quantum yield of the sample (Φ_X) using the following equation:[22] Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where:

-

Interpreting the Data: A Comparative Analysis

The true power of this analysis comes from comparing the photophysical properties of different derivatives across a range of solvents. The table below summarizes typical data for a hypothetical this compound derivative to illustrate the expected trends.

| Solvent | Polarity Index | Absorbance λmax (nm) | Emission λmax (nm) (LE Band) | Emission λmax (nm) (TICT Band) | Quantum Yield (ΦF) |

| Cyclohexane | 0.2 | 375 | 410, 432 | - | 0.85 |

| Toluene | 2.4 | 376 | 412, 435 | ~480 (weak shoulder) | 0.78 |

| Dichloromethane | 3.1 | 378 | 415 (weak) | 510 | 0.45 |

| Acetonitrile | 5.8 | 378 | - | 545 | 0.15 |

Analysis of Trends:

-

Absorption (λmax): The absorption maximum shows only a minor red-shift with increasing solvent polarity, indicating that the ground state is less affected by the solvent environment than the excited state.

-

Emission (λmax): A dramatic change is observed in the emission. In non-polar cyclohexane, only the structured LE emission is visible. As polarity increases, the LE band is quenched while a new, red-shifted, and broad TICT band emerges and becomes dominant.[18]

-

Quantum Yield (ΦF): The quantum yield typically decreases significantly in more polar solvents. This is because the charge-separated TICT state has more non-radiative decay pathways available to it, reducing the efficiency of light emission.

Conclusion and Future Directions

This compound derivatives are a fascinating and highly tunable class of fluorophores. Their unique sensitivity to the local environment, driven by the TICT mechanism, makes them not only exceptional materials for optoelectronic devices like OLEDs but also valuable as fluorescent probes for sensing micro-environmental changes in biological and chemical systems. A thorough understanding and precise measurement of their fluorescence spectra, as outlined in this guide, are essential for unlocking their full potential in materials science and drug development. Future research will likely focus on synthesizing new derivatives with tailored donor-acceptor strengths to fine-tune emission color and enhance quantum efficiencies, further expanding their range of applications.

References

- 1. Photophysical Properties of Anthracene Derivatives | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. This compound|High-Purity OLED Material [benchchem.com]

- 6. Synthesis and photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorinated 9,9′-bianthracene derivatives with twisted intramolecular charge-transfer excited states as blue host materials for high-performance fluorescent electroluminescence - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 11. nbinno.com [nbinno.com]

- 12. [PDF] The development of anthracene derivatives for organic light-emitting diodes | Semantic Scholar [semanticscholar.org]

- 13. The development of anthracene derivatives for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Twisted Intramolecular Charge Transfer (TICT) Controlled by Dimerization: An Overlooked Piece of the TICT Puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [PDF] Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry | Semantic Scholar [semanticscholar.org]

- 17. Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01118F [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. agilent.com [agilent.com]

- 21. Making sure you're not a bot! [opus4.kobv.de]

- 22. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide to the Discovery and History of 9-(Naphthalen-1-yl)anthracene

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide delves into the scientific journey of 9-(Naphthalen-1-yl)anthracene, a polycyclic aromatic hydrocarbon (PAH) that has evolved from a subject of academic curiosity to a key component in modern organic electronics. We will explore its initial discovery, the evolution of its synthesis, its fundamental photophysical properties, and its contemporary applications. This document is structured to provide not just a historical overview, but also a practical understanding of the key experimental methodologies that have defined its development.

Introduction: The Significance of this compound

This compound is a fascinating molecule composed of two distinct polycyclic aromatic hydrocarbons, anthracene and naphthalene, linked by a single carbon-carbon bond. This seemingly simple structural modification, the attachment of a naphthyl group to the 9-position of the anthracene core, gives rise to a unique set of photophysical and electronic properties. Its high quantum efficiency and deep blue fluorescence have made it a material of significant interest, particularly in the development of organic light-emitting diodes (OLEDs).

The twisted conformation between the anthracene and naphthalene rings hinders intermolecular π-π stacking, a phenomenon that often leads to fluorescence quenching in the solid state. This inherent structural feature is a key reason for its utility as a stable and efficient emitter in organic electronic devices.

The Dawn of Discovery: Early Synthesis and Characterization

The precise first synthesis of this compound is not prominently documented in readily accessible modern literature, suggesting it may have been first prepared in the early to mid-20th century as part of broader investigations into the reactivity of polycyclic aromatic hydrocarbons. Early synthetic methods for forming carbon-carbon bonds between aromatic rings were often challenging and lacked the efficiency and selectivity of modern techniques.

One of the plausible early methods for the synthesis of this compound would have involved a Grignard reaction . This classic organometallic reaction, discovered by Victor Grignard in 1900, became a cornerstone of organic synthesis for forming C-C bonds.

Hypothetical Early Synthetic Protocol: A Grignard Approach

The following protocol outlines a likely early synthetic route to this compound, based on the established reactivity of Grignard reagents with haloaromatics.

Step 1: Preparation of the Grignard Reagent (1-Naphthylmagnesium Bromide)

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 1-bromonaphthalene in anhydrous diethyl ether to the flask via the dropping funnel.

-

Maintain a gentle reflux by controlling the rate of addition. The disappearance of the magnesium and the formation of a grayish solution indicate the formation of the Grignard reagent.

Step 2: Coupling with 9-Bromoanthracene

-

In a separate flame-dried flask, dissolve 9-bromoanthracene in anhydrous diethyl ether or a mixture of ether and benzene.

-

Slowly add the freshly prepared 1-naphthylmagnesium bromide solution to the 9-bromoanthracene solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for several hours to ensure complete reaction.

-

Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the organic layer with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and benzene.

Caption: Early synthetic workflow for this compound via a Grignard reaction.

The Modern Era of Synthesis: Efficiency and Versatility

The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryl compounds, including this compound. These methods offer significantly higher yields, milder reaction conditions, and greater functional group tolerance compared to earlier techniques.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is now the most common and versatile method for synthesizing this compound and its derivatives.[1] This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.

Typical Suzuki-Miyaura Protocol for this compound

-

To a reaction vessel, add 9-bromoanthracene, 1-naphthaleneboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with a suitable phosphine ligand), and a base (e.g., potassium carbonate, sodium carbonate, or cesium carbonate).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or dimethoxyethane) and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to a temperature between 80-120 °C and stir for several hours until the reaction is complete (monitored by thin-layer chromatography or gas chromatography).

-

Cool the mixture to room temperature, add water, and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel followed by recrystallization.

Caption: Modern synthesis of this compound via Suzuki-Miyaura coupling.

Physicochemical Properties: A Tale of Two Chromophores

The photophysical properties of this compound are a direct consequence of the electronic interactions between the anthracene and naphthalene moieties.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₆ | [2] |

| Molar Mass | 304.39 g/mol | [2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 151-153 °C | |

| Absorption Maxima (λ_abs) | ~350-400 nm | |

| Emission Maximum (λ_em) | ~420-440 nm (deep blue) | |

| Fluorescence Quantum Yield (Φ_F) | High | [3] |

The absorption spectrum is dominated by the characteristic vibronic structure of the anthracene core. The naphthalene substituent causes a slight red-shift in the absorption and emission spectra compared to unsubstituted anthracene. The significant steric hindrance between the two aromatic systems forces them into a non-planar arrangement, which is crucial for its high fluorescence quantum yield in the solid state by preventing the formation of non-emissive excimers.

Applications: Illuminating the Future of Organic Electronics

The unique properties of this compound have led to its widespread use in the field of organic electronics, particularly in OLEDs.

-

Host Material in Blue OLEDs: Its high triplet energy and good charge transport properties make it an excellent host material for blue phosphorescent emitters.

-

Blue Emitter: In some device architectures, this compound itself can be used as the blue-emitting layer, prized for its high efficiency and color purity.[3]

-

Fluorescent Probes: Its strong fluorescence and sensitivity to the local environment make it a candidate for use as a fluorescent probe in chemical and biological sensing applications.

Conclusion and Future Outlook

From its likely origins in early 20th-century exploratory organic synthesis to its current role as a high-performance material in cutting-edge technology, the story of this compound is a testament to the enduring importance of fundamental research in polycyclic aromatic hydrocarbons. The continued development of more efficient and sustainable synthetic methods, coupled with a deeper understanding of its structure-property relationships, will undoubtedly lead to new and exciting applications for this remarkable molecule in materials science and beyond.

References

A Theoretical Investigation into the Electronic Structure of 9-(Naphthalen-1-yl)anthracene: A Guide for Advanced Research

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 9-(Naphthalen-1-yl)anthracene (9-N1A), a promising organic semiconductor material. Addressed to researchers, scientists, and professionals in drug development and materials science, this document outlines the critical computational methodologies and theoretical underpinnings necessary to elucidate the photophysical properties of 9-N1A. By leveraging Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), we explore the intricate relationship between molecular geometry and electronic behavior, offering insights into the design of novel materials with tailored optoelectronic characteristics. This guide serves as a self-validating system, wherein the described protocols and expected outcomes are grounded in established scientific principles and comparative data from analogous molecular systems.

Introduction: The Significance of Naphthyl-Substituted Anthracenes

Anthracene derivatives are a cornerstone in the field of organic electronics, renowned for their high fluorescence quantum yields and charge-carrier mobilities. The strategic substitution of the anthracene core allows for the fine-tuning of its electronic and photophysical properties, making these materials highly adaptable for applications such as Organic Light-Emitting Diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes.

The introduction of a naphthyl group at the 9-position of the anthracene moiety, as in this compound, induces significant steric hindrance. This twisting of the molecular structure is a key design feature that can inhibit detrimental π-π stacking in the solid state, thereby preserving the emissive properties of the material. Understanding the electronic structure of 9-N1A is paramount to predicting its behavior in devices and guiding the synthesis of next-generation materials.

This guide will delve into the theoretical methodologies required to build a robust computational model of 9-N1A, analyze its frontier molecular orbitals, and simulate its electronic absorption and emission spectra.

Theoretical Methodology: A Self-Validating Computational Workflow

The investigation of the electronic structure of 9-N1A necessitates a multi-step computational approach, primarily relying on DFT for ground-state properties and TD-DFT for excited-state characteristics. The following protocol outlines a validated workflow.

Ground State Geometry Optimization

The initial and most critical step is the accurate prediction of the molecule's three-dimensional structure.

Protocol:

-

Initial Structure Generation: Construct the initial 3D structure of this compound using a molecular building software.

-

Computational Method Selection: Employ a functional that adequately describes non-covalent interactions, which are crucial in determining the dihedral angle between the anthracene and naphthalene moieties. The B3LYP functional with a 6-31G(d) basis set is a commonly used and reliable starting point for such systems.

-

Optimization Procedure: Perform a full geometry optimization without any symmetry constraints to locate the global minimum on the potential energy surface.

-

Frequency Analysis: Conduct a vibrational frequency calculation to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

The choice of functional and basis set is a critical experimental decision. For polycyclic aromatic hydrocarbons, dispersion corrections (e.g., B3LYP-D3) are often recommended to accurately model the weak intramolecular interactions that influence the conformation.

Caption: Computational workflow for theoretical analysis of 9-N1A.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior.

Protocol:

-

Orbital Visualization: Following geometry optimization, visualize the HOMO and LUMO isosurfaces.

-